Imidazo[1,2-a]pyrimidine, 2-[1,1'-biphenyl]-4-yl-
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Overview
Description
2-([1,1’-biphenyl]-4-yl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyrimidine rings. The presence of the biphenyl group further enhances its chemical properties, making it a versatile scaffold for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-([1,1’-biphenyl]-4-yl)imidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyrimidine with appropriate electrophilic compounds to form the imidazole ring . Another approach involves the closure of the pyrimidine ring by the condensation of 2-aminoimidazole .
Industrial Production Methods: Industrial production methods for this compound often utilize efficient and scalable synthetic protocols. For example, a one-pot, three-component synthetic protocol has been developed, which involves the oxidative amination of benzylic C–H bonds of azaarenes with 2-aminoazines and condensation with isocyanides . This method is advantageous due to its simplicity and high yield.
Chemical Reactions Analysis
Types of Reactions: 2-([1,1’-biphenyl]-4-yl)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is also involved in multicomponent reactions, tandem reactions, and cyclizations .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and electrophilic compounds. For example, the oxidative amination reaction utilizes iodine as a catalyst . Other reactions may involve the use of palladium catalysts for cross-coupling reactions .
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, the oxidative amination reaction produces substituted imidazo[1,2-a]pyridines .
Scientific Research Applications
2-([1,1’-biphenyl]-4-yl)imidazo[1,2-a]pyrimidine has a wide range of applications in scientific research. In medicinal chemistry, it is used as a scaffold for the development of new drugs due to its biological activity . It has shown potential as an inhibitor of mild steel corrosion in acidic solutions . Additionally, this compound is used in material science for the development of optoelectronic devices and sensors .
Mechanism of Action
The mechanism of action of 2-([1,1’-biphenyl]-4-yl)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, in corrosion inhibition, the compound adsorbs onto the metal surface, forming a protective layer that prevents further corrosion . In medicinal applications, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other imidazo[1,2-a]pyrimidine derivatives, such as 2,4-diphenylbenzo[4,5]imidazo[1,2-a]pyrimidine and 2-(4-octylphenyl)-4-phenylbenzo[4,5]imidazo[1,2-a]pyrimidine . These compounds share the same core structure but differ in their substituents, which can influence their chemical properties and applications.
Uniqueness: The uniqueness of 2-([1,1’-biphenyl]-4-yl)imidazo[1,2-a]pyrimidine lies in its biphenyl group, which enhances its chemical stability and biological activity. This makes it a valuable scaffold for drug development and other scientific research applications .
Properties
CAS No. |
56921-82-5 |
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Molecular Formula |
C18H13N3 |
Molecular Weight |
271.3 g/mol |
IUPAC Name |
2-(4-phenylphenyl)imidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C18H13N3/c1-2-5-14(6-3-1)15-7-9-16(10-8-15)17-13-21-12-4-11-19-18(21)20-17/h1-13H |
InChI Key |
WNRJVASEOUYOEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN4C=CC=NC4=N3 |
Origin of Product |
United States |
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